molecular formula C11H14ClN3O B595401 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride CAS No. 119924-32-2

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride

Cat. No.: B595401
CAS No.: 119924-32-2
M. Wt: 239.703
InChI Key: HKIQJGMEIRISEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O It is known for its unique structure, which includes a piperazine ring fused to a furo[3,2-c]pyridine moiety

Scientific Research Applications

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride typically involves the following steps:

    Formation of the Furo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions. For instance, the furo[3,2-c]pyridine core can be reacted with piperazine under basic conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets, while the furo[3,2-c]pyridine moiety can contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)pyridine hydrochloride
  • 4-(Piperazin-1-yl)quinoline hydrochloride
  • 4-(Piperazin-1-yl)benzene hydrochloride

Uniqueness

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, binding affinity, and specificity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-piperazin-1-ylfuro[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIQJGMEIRISEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.